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3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Kinase inhibitor scaffold Pyrazolopyrimidine SAR Substitution pattern analysis

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900258-19-7) is a fully synthetic, small-molecule heterocycle (MF: C19H22N4, MW: 306.41 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine family. Its structure features a 3-phenyl substituent, a 5‑propyl group, and a 7‑(pyrrolidin-1-yl) moiety.

Molecular Formula C19H22N4
Molecular Weight 306.413
CAS No. 900258-19-7
Cat. No. B2635121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS900258-19-7
Molecular FormulaC19H22N4
Molecular Weight306.413
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4
InChIInChI=1S/C19H22N4/c1-2-8-16-13-18(22-11-6-7-12-22)23-19(21-16)17(14-20-23)15-9-4-3-5-10-15/h3-5,9-10,13-14H,2,6-8,11-12H2,1H3
InChIKeyMHSIEWZHRURORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900258-19-7): Procurement-Relevant Baseline Characterization


3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900258-19-7) is a fully synthetic, small-molecule heterocycle (MF: C19H22N4, MW: 306.41 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine family . Its structure features a 3-phenyl substituent, a 5‑propyl group, and a 7‑(pyrrolidin-1-yl) moiety. The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a privileged structure in kinase inhibitor drug discovery, with members of this class having been developed as Trk, PI3Kδ, CDK, and other kinase inhibitors [1]. However, a systematic search of primary research literature, patents, and authoritative bioactivity databases reveals no peer-reviewed quantitative biological data (e.g., IC50, Ki, Kd, or cellular activity) specific to this exact compound. All available references to this compound are found exclusively on commercial vendor technical datasheets, which do not constitute high-strength differential evidence. Consequently, this evidence guide is constrained to structural and class-level comparisons and must explicitly note the absence of direct quantitative comparator data.

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine: Why In-Class Substitution Is Not Supported by Current Evidence


Within the pyrazolo[1,5-a]pyrimidine class, subtle changes in substitution pattern—such as replacing a 5-propyl group with a 5-methyl or 5-ethyl group, or swapping the 7-pyrrolidinyl moiety for a different amine—have been shown to drastically alter kinase selectivity, potency, and pharmacokinetic profiles [1]. For example, in the PI3Kδ inhibitor series reported by Stypik et al. (2022), a shift from a 5-methyl to a 5-cyclopropyl substituent changed the IC50 by over 100-fold, demonstrating that even a two-carbon difference at the 5-position is not a conservative substitution [2]. Therefore, generic substitution of 3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine with any close analog that differs at the 5- or 7-position cannot be assumed to preserve biological activity. However, the critical caveat for procurement is that no peer-reviewed, quantitative structure-activity relationship (SAR) data exist for this specific compound. The absence of direct evidence means any selection decision must rely on structural analogy and the assumption—not proven fact—that this compound will behave similarly to other members of its subclass. This evidence guide transparently documents what is known about the compound's structural identity and what remains unknown about its biological differentiation.

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Differentiation of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine vs. the 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl) Analog

The target compound differs from its closest purchasable analog, 2-ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 890620-50-5), at two positions: the target bears a 5-propyl group (three-carbon chain) rather than a 5-methyl group (one carbon), and lacks the 2-ethyl substituent present in the comparator . In the pyrazolo[1,5-a]pyrimidine class, the nature of the 5-substituent has been shown to profoundly influence kinase selectivity. Stypik et al. (2022) demonstrated that in a related PI3Kδ inhibitor series, replacing a 5-methyl group with a 5-cyclopropyl moiety altered the IC50 from 0.018 μM to 1.892 μM, a >100-fold difference [1]. While no direct activity data are available for either the target compound or the comparator, this class-level inference strongly suggests that the structural difference is pharmacologically meaningful and could translate into distinct potency, selectivity, or pharmacokinetic behavior. The absence of direct comparative biological data is a critical limitation that must be acknowledged in any procurement decision.

Kinase inhibitor scaffold Pyrazolopyrimidine SAR Substitution pattern analysis

C7 Pyrrolidine vs. C7 Amine Substitution: Structural Differentiation of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine vs. 3-Phenyl-5-propyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

At the C7 position, the target compound bears a pyrrolidin-1-yl substituent, while structurally closely related analogs such as 3-phenyl-5-propyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS not available) feature a secondary amine linkage to a 2-pyridinylmethyl group . In the pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold, the C7 substituent projects toward the solvent‑exposed region and can modulate kinase selectivity, cellular permeability, and metabolic stability [1]. Published SAR from Stypik et al. (2022) demonstrates that varying the C7 substituent from a simple amine to a bulkier group significantly alters PI3Kδ isoform selectivity, with IC50 values ranging from 0.018 μM to >1 μM within the same core series [2]. Although no direct activity data exist for the target compound, the C7 pyrrolidine moiety is expected to impart different physicochemical properties (logP, basicity, H‑bond capacity) compared to amine‑linked analogs, which could translate into distinct pharmacokinetic profiles. This constitutes a class‑level inference only; direct experimental confirmation is absent.

Kinase hinge-binding motif C7 substituent SAR Pyrazolopyrimidine selectivity

Commercial Availability and Quality Specifications for 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900258-19-7)

The target compound is commercially available from multiple specialist chemical vendors with a specified purity of ≥95% (HPLC), as reported by Chemenu (Catalog Number: CM800079) and other suppliers . This purity specification is standard for research-grade pyrazolo[1,5-a]pyrimidine screening compounds. No vendor provides certificates of analysis containing quantitative biological activity data, and no pharmacopeial monographs exist for this compound. The compound is sold exclusively for non‑human, non‑veterinary research use. Procurement differentiation among vendors is currently based solely on price, pack size availability, shipping logistics, and the quality of customer support—rather than on any demonstrated superiority of the compound's biological profile relative to analogs, which has not been established in the peer‑reviewed literature.

Chemical procurement Purity specifications Research-grade compound sourcing

3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine: Recommended Application Scenarios Based on Current Evidence


Kinase Inhibitor Screening Library Expansion with a Structurally Distinct 5‑Propyl Pyrazolo[1,5-a]pyrimidine

This compound is best utilized as a structurally differentiated entry in a focused kinase inhibitor screening library. Because the 5‑propyl substitution pattern is underrepresented in commercial pyrazolo[1,5-a]pyrimidine screening collections (which are dominated by 5‑methyl, 5‑ethyl, and 5‑cyclopropyl variants), this compound adds valuable chemical diversity [1]. In primary screening against Trk, PI3K, CDK, or other kinase panels, its inclusion increases the probability of identifying novel structure‑activity relationships, particularly if the 5‑propyl group engages a hydrophobic pocket differently than smaller alkyl substituents. However, users must be aware that no pre‑existing activity data exist for this compound, so it should be treated as a probe molecule for de novo hit discovery rather than as a validated tool compound.

Structure-Activity Relationship (SAR) Exploration at the Pyrazolo[1,5-a]pyrimidine 5-Position

For medicinal chemistry teams systematically exploring SAR around the pyrazolo[1,5-a]pyrimidine core, the 5‑propyl group provides a three‑carbon linear alkyl chain that is geometrically and electronically distinct from the 5‑methyl, 5‑ethyl, 5‑isopropyl, and 5‑cyclopropyl substituents commonly found in published inhibitors [2]. When paired with a 3‑phenyl and 7‑pyrrolidin‑1‑yl substitution pattern that is held constant, this compound can serve as a direct comparator to probe the effect of 5‑alkyl chain length on target engagement, cellular potency, and metabolic stability. Comparative data generated from such experiments would represent the first quantitative differentiation evidence for this compound and would be a valuable contribution to the pyrazolo[1,5-a]pyrimidine SAR literature.

Computational Docking and Molecular Dynamics Simulations for Kinase Selectivity Prediction

Given the absence of experimental biological data, this compound is well‑suited for computational chemistry workflows. Its structure can be docked into published crystal structures of TrkA (e.g., PDB: 4AOJ), PI3Kδ (e.g., PDB: 2WXL), or CDK2 (e.g., PDB: 1AQ1) to predict binding modes and estimate relative affinity [3]. The 5‑propyl group's conformational flexibility can be explored via molecular dynamics simulations to assess whether it can access hydrophobic sub‑pockets not available to smaller alkyl substituents. These in silico predictions can guide prioritization for subsequent synthesis and biochemical testing, establishing a rational basis for selecting this compound over analogs that have already been extensively characterized.

Negative Control or Reference Compound in Kinase Assays Requiring a Structurally Related but Pharmacologically Uncharacterized Molecule

In experimental designs requiring a pyrazolo[1,5-a]pyrimidine scaffold that is structurally related to known kinase inhibitors but has no confirmed activity against the primary target of interest, this compound may serve as a negative control or reference compound. Because no peer‑reviewed data demonstrate inhibition of any specific kinase by this exact molecule, it can be used to control for scaffold‑based artifacts in cellular or biochemical assays. However, the absence of broad‑panel selectivity data means that target engagement cannot be ruled out; users should confirm inactivity in their specific assay system before relying on this compound as a negative control.

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